3-[[[4-(4-Methoxyphenyl)-6-(trifluoromethyl)-2-pyrimidinyl]thio]methyl]benzoic acid
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Overview
Description
3-[[[4-(4-methoxyphenyl)-6-(trifluoromethyl)-2-pyrimidinyl]thio]methyl]benzoic acid is a member of pyrimidines.
Scientific Research Applications
Synthesis and Structure Analysis
Synthesis Techniques : The compound has been synthesized through specific reactions, for instance, by reacting (4-methoxy-6-methylthio-2-pyrimidinyl)amine with other chemical compounds, forming conjugated systems useful in various applications (H. Ming & D. South, 2004).
Crystal Structure : The crystal structures of related compounds have been determined, providing insights into their molecular configuration and potential applications in material science and chemistry (H. Ming & D. South, 2004).
Biological and Pharmaceutical Research
Receptor Antagonist : Derivatives of this compound have been found to act as potent leukotriene B4 receptor antagonists, indicating potential for therapeutic applications (R. A. Daines et al., 1994).
Antimicrobial Activity : Certain derivatives have shown antimicrobial properties, suggesting their use in combating microbial infections (Parthiv K. Chaudhari, 2012).
Chemical and Material Science
Pigment Dispersion in Ink : Some derivatives have been used to improve the dispersion properties and stability of pigments in ink, indicating their application in the ink manufacturing industry (Gihyun Song et al., 2017).
Molecular Seeds in Drug Discovery : The compound has contributed to the de novo generation of target selectivity and potency in drug discovery, highlighting its role in the development of new pharmaceuticals (Jan Lanz & Rainer Riedl, 2014).
Functionalization in Organic Chemistry : It has been used in the regioselective functionalization of certain compounds, showing its versatility in organic synthesis (W. Dmowski & K. Piasecka-Maciejewska, 1998).
Properties
Molecular Formula |
C20H15F3N2O3S |
---|---|
Molecular Weight |
420.4 g/mol |
IUPAC Name |
3-[[4-(4-methoxyphenyl)-6-(trifluoromethyl)pyrimidin-2-yl]sulfanylmethyl]benzoic acid |
InChI |
InChI=1S/C20H15F3N2O3S/c1-28-15-7-5-13(6-8-15)16-10-17(20(21,22)23)25-19(24-16)29-11-12-3-2-4-14(9-12)18(26)27/h2-10H,11H2,1H3,(H,26,27) |
InChI Key |
BYHGFIYOZJWIDJ-UHFFFAOYSA-N |
SMILES |
COC1=CC=C(C=C1)C2=CC(=NC(=N2)SCC3=CC(=CC=C3)C(=O)O)C(F)(F)F |
Canonical SMILES |
COC1=CC=C(C=C1)C2=CC(=NC(=N2)SCC3=CC(=CC=C3)C(=O)O)C(F)(F)F |
Origin of Product |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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